D-Galactosan

Beschreibung

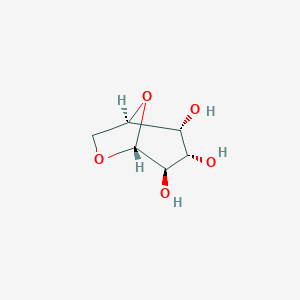

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

644-76-8 |

|---|---|

Molekularformel |

C6H10O5 |

Molekulargewicht |

162.14 g/mol |

IUPAC-Name |

(1R,2R,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4+,5-,6-/m1/s1 |

InChI-Schlüssel |

TWNIBLMWSKIRAT-FPRJBGLDSA-N |

Isomerische SMILES |

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O |

Kanonische SMILES |

C1C2C(C(C(C(O1)O2)O)O)O |

Aussehen |

Assay:≥95%A crystalline solid |

melting_point |

183 °C |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

26099-49-0 |

Löslichkeit |

62.3 mg/mL |

Synonyme |

6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol; 1,6-Αnhydro-β-D-galactopyranose; D-Galactosan; Levogalactosan; |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,6 Anhydro Alpha D Galactopyranose and Analogues

Chemical Synthesis Approaches

The chemical synthesis of 1,6-anhydro-alpha-D-galactopyranose and its related compounds often begins with D-galactose or its derivatives. These methods rely on controlled reactions to form the characteristic intramolecular glycosidic bond.

Multi-Step Synthesis from D-Galactose Derivatives

The transformation of D-galactose into 1,6-anhydro-alpha-D-galactopyranose is a multi-step process that requires careful manipulation of functional groups. A common strategy involves the initial conversion of D-galactose into a more reactive derivative, such as penta-O-acetyl-β-D-galactopyranose. researchgate.net This intermediate can then be further modified to facilitate the formation of the anhydro bridge.

Another approach starts with the persilylated form of galactose (per-O-tert-butyldimethylsilyl-D-Galf). This derivative can be converted to 1,6-anhydro-α-D-galactofuranose in a three-step procedure. researchgate.net The key steps in this process involve the formation of a galactofuranosyl iodide, selective desilylation at the 6-position, and subsequent nucleophilic attack by the newly freed hydroxyl group onto the anomeric center. researchgate.net

Protective Group Strategies and Intramolecular Cyclization

The strategic use of protecting groups is fundamental to the successful synthesis of 1,6-anhydro-alpha-D-galactopyranose. These groups temporarily block the hydroxyl functions, allowing for selective reactions at other positions. Common protecting groups in carbohydrate chemistry include acetates, benzyl (B1604629) ethers, and silyl (B83357) ethers.

For instance, the synthesis can proceed from penta-O-acetyl-β-D-galactopyranose, which is converted to pentabromophenyl 1,2,3,4-tetra-O-acetyl-β-D-galactopyranoside. researchgate.net The intramolecular cyclization is then induced by treatment with a base like tetra-n-butylammonium hydroxide, which promotes the formation of the 1,6-anhydro ring. Subsequent acetylation yields the final protected product, 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-galactopyranose. researchgate.net

The choice of protecting group can also influence the regioselectivity of certain reactions. For example, the use of bis(tributyltin) oxide as a catalyst in benzylation reactions of 1,6-anhydro-β-d-galactopyranose has been studied, demonstrating the importance of the catalyst in achieving regioselective benzylation. researchgate.net

Table 1: Protective Group Strategies in 1,6-Anhydro-D-galactopyranose Synthesis

| Starting Material | Protecting Groups | Key Reagents for Cyclization | Final Product |

|---|---|---|---|

| Penta-O-acetyl-β-D-galactopyranose | Acetyl | Tetra-n-butylammonium hydroxide | 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-galactopyranose |

| Per-O-TBS-D-Galf | Tert-butyldimethylsilyl (TBS) | Trimethylsilyl (B98337) iodide (TMSI) | 1,6-anhydro-α-D-galactofuranose |

Stereocontrolled Synthesis Pathways

The inherent stereochemistry of the starting D-galactose molecule provides a template for the stereocontrolled synthesis of 1,6-anhydro-alpha-D-galactopyranose. The rigid bicyclic structure of the product locks the stereocenters in a specific conformation. researchgate.net

Synthetic routes can be designed to produce specific stereoisomers or analogues. For example, an efficient synthesis of 1,6-anhydro-β-L-hexopyranosyl derivatives has been developed, which serves as a valuable building block for the preparation of L-sugars like L-allose and L-glucose. researchgate.net This demonstrates that by choosing the appropriate starting material and reaction sequence, a high degree of stereocontrol can be achieved. The steric rigidity of 1,6-anhydro-β-D-hexopyranoses makes them widely used in the synthesis of various hexoses and their derivatives. researchgate.net

Condensative Cyclization Routes

Direct condensative cyclization offers a more streamlined approach to the synthesis of 1,6-anhydro sugars. These methods typically involve treating the parent sugar with an acid to induce dehydration and intramolecular ring formation. The action of acid on D-galactose has been shown to produce both 1,6-anhydro-alpha-D-galactofuranose and 1,6-anhydro-beta-D-galactopyranose. nih.gov

More advanced methods utilize silylium-catalyzed condensative cyclization of persilylated sugars. researchgate.net This technique can provide the persilylated form of 1,6-anhydrogalactofuranose in a single step from persilylated galactose, with a high isolated yield after deprotection. researchgate.net

Pyrolytic Formation and Optimization

An alternative to chemical synthesis is the pyrolytic conversion of polysaccharides containing galactose units. This method leverages the thermal decomposition of natural polymers to generate 1,6-anhydro-alpha-D-galactopyranose.

Thermal Decomposition of Polysaccharides Containing Galactose Units

The pyrolysis of biomass that contains galactose-based polysaccharides, such as carrageenan and agarose (B213101), can yield 1,6-anhydro-alpha-D-galactopyranose. This compound, along with other monosaccharide anhydrides like levoglucosan (B13493), is often used as a tracer for biomass burning in atmospheric studies. caymanchem.com

The process involves heating the polysaccharide material in the absence of oxygen, which causes the glycosidic bonds to cleave and the sugar units to rearrange into their more thermally stable anhydro forms. The yield and composition of the resulting products can be influenced by the pyrolysis temperature and the presence of a solvent. For instance, pyrolysis of cellulose (B213188) in sulfolane (B150427) has been explored to improve the yield of the corresponding anhydro sugar, levoglucosan, by preventing its polymerization. researchgate.net

Table 2: Pyrolytic Formation of Anhydro Sugars

| Polysaccharide Source | Pyrolysis Product | Significance |

|---|---|---|

| Galactose-containing polysaccharides | 1,6-Anhydro-alpha-D-galactopyranose | Biomass burning tracer |

| Cellulose | Levoglucosan (1,6-anhydro-β-D-glucopyranose) | Major product of cellulose pyrolysis |

Kinetic and Mechanistic Considerations in Pyrolysis to Anhydrosugars

The formation of anhydrosugars through the pyrolysis of carbohydrates like galactose is a complex process governed by competing reaction pathways. The primary mechanism involves intramolecular dehydration, where a hydroxyl group attacks the anomeric carbon, leading to the expulsion of a water molecule and the formation of the characteristic 1,6-anhydro bridge. This cyclization competes with other reactions such as ring-opening, isomerization, and fragmentation into smaller volatile compounds like furans and aldehydes. acs.orgresearchgate.net

The pyrolysis of monosaccharides involves several key steps:

Initial Conformation: The stereochemistry of the starting sugar, including the conformation of its pyranose ring (e.g., ¹C₄ or ⁴C₁), significantly influences the feasibility of the intramolecular attack required for 1,6-anhydrosugar formation. researchgate.net

Glycosidic Bond Cleavage: In polysaccharides, this is the initial step to generate monosaccharide units that can then undergo intramolecular cyclization.

Intramolecular Dehydration: This is the crucial step for forming the 1,6-anhydro ring. For galactose to form 1,6-anhydro-α-D-galactopyranose, the C6 hydroxyl group must be positioned to attack the α-anomeric center.

Secondary Reactions: The initially formed anhydrosugars can undergo further degradation to other products if they are not rapidly removed from the high-temperature reaction zone. caymanchem.com

Influence of Reaction Conditions on Anomer Selectivity (e.g., α- vs. β-anomer)

Achieving high anomeric selectivity in the synthesis of 1,6-anhydro-D-galactopyranose via pyrolysis is a significant challenge. The reaction typically yields a mixture of products, including both the α- and β-anomers of the pyranose form, as well as the furanose form (1,6-anhydro-D-galactofuranose). caymanchem.com The β-anomer, 1,6-anhydro-β-D-galactopyranose, is a commonly identified product in the pyrolysis of galactose-containing biomass. caymanchem.comnih.gov

Several factors influence the stereochemical outcome of high-temperature carbohydrate reactions:

Temperature: Higher temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, often leading to a decrease in selectivity. In other glycosylation reactions, temperature has been shown to have a significant and sometimes counterintuitive effect on anomeric selectivity, which is attributed to differences in the entropy and energy of competing reaction pathways. sigmaaldrich.com

Anomeric Configuration of Starting Material: While starting with a pure anomer of galactose might seem to be a direct route, interconversion (mutarotation) can occur at elevated temperatures, scrambling the anomeric center before the ring-closing dehydration takes place. researchgate.net

Catalysts and Additives: The presence of acids, bases, or inorganic salts can dramatically alter reaction pathways. For instance, acid catalysts can promote the formation of an oxocarbenium ion intermediate, which can then be attacked from either the α or β face, affecting the anomer ratio.

The difficulty in controlling the anomeric outcome in pyrolysis is analogous to challenges in solution-phase glycosylation chemistry, where achieving high selectivity often requires careful tuning of protecting groups, solvents, and activators to favor one reaction pathway over another. nist.govscbt.com In the high-energy, solvent-free environment of pyrolysis, such precise control is inherently more difficult.

Ring-Locking Strategies for Enhanced Anhydrosugar Selectivity

A major breakthrough in improving the selectivity of anhydrosugar synthesis from pyrolysis is the "ring-locking" strategy. This approach addresses the primary competing reaction pathway: the opening of the pyranose ring, which leads to fragmentation and low yields of the desired anhydrosugar. By "locking" the ring in its cyclic form, the pyrolysis reaction is funneled toward the desired intramolecular 1,6-dehydration pathway.

This strategy has been demonstrated effectively for the synthesis of 1,6-anhydro-β-D-glucopyranose (levoglucosan) from glucose. The two main approaches are:

Ex-situ Ring-Locking: This two-step method involves chemically modifying the sugar before pyrolysis. The hydroxyl group on the anomeric carbon (C1) is replaced with a non-participating group, such as an alkoxy or phenoxy group, forming a glycoside. This ether linkage is more stable than the hemiacetal and prevents the ring from opening under pyrolytic conditions. This strategy has been shown to increase the selectivity for levoglucosan from as low as 2% to over 90%. nist.govnih.gov

In-situ Ring-Locking: To create a more scalable, one-step process, an in-situ method has been developed. This involves adding specific metal salts and an acid catalyst to the carbohydrate before pyrolysis. The cation is thought to associate with the ring oxygen, electrostatically inhibiting ring-opening. For example, using a combination of Na₂SO₄ and H₂SO₄ was found to significantly increase the yield of levoglucosan from glucose pyrolysis. nih.govmdpi.com The choice of cation is critical; weaker electronegativity tends to favor ring-opened products, while stronger electronegativity can promote other dehydration products. nih.gov

While extensively studied for glucose, the ring-locking principle is broadly applicable to other monosaccharides, including galactose, offering a promising route to enhance the yield and selectivity of 1,6-anhydro-α-D-galactopyranose.

Table 1: Effect of Ex-situ Ring-Locking on Anhydrosugar Selectivity in Glucose Pyrolysis This interactive table summarizes research findings on how pre-pyrolysis modification of glucose can dramatically increase the selectivity for 1,6-anhydro-β-D-glucopyranose (LGA).

| Starting Material | C1 Substituent | Pyrolysis Temperature (°C) | LGA Selectivity (%) | Reference |

| α-D-Glucose | -OH | 600 | ~2% | nih.gov |

| Methyl α-D-glucopyranoside | -OCH₃ | 600 | >90% | nih.gov |

| Phenyl α-D-glucopyranoside | -OPh | 600 | High | nist.gov |

Enzymatic and Biocatalytic Routes

Enzymatic methods offer high specificity and mild reaction conditions, presenting an attractive alternative to chemical synthesis. However, their application to the formation of 1,6-anhydro-α-D-galactopyranose is not straightforward.

Exploration of Specific Glycosidases or Glycosyltransferases

The direct synthesis of 1,6-anhydro-α-D-galactopyranose from galactose via an intramolecular cyclization catalyzed by a single enzyme is not a well-established biocatalytic route. The known roles of relevant enzymes are typically different:

Glycosyltransferases: These enzymes, such as galactosyltransferases, are highly evolved to catalyze the formation of intermolecular glycosidic bonds. They transfer a galactose moiety from an activated donor substrate (like UDP-galactose) to an acceptor molecule. nih.govresearchgate.net For example, β-1,4-galactosyltransferase 7 (β4GalT7) is a key enzyme in the biosynthesis of proteoglycans, where it transfers galactose to a xylose residue on a core protein. researchgate.net Their active sites are designed to bring two separate substrates together, not to catalyze an intramolecular ring closure.

Glycosidases: These enzymes normally catalyze the hydrolysis (cleavage) of glycosidic bonds. While they can be used for synthesis under specific, kinetically controlled conditions (transglycosylation), this typically involves forming a new glycosidic bond with an external acceptor. There is little evidence to suggest they can efficiently catalyze the formation of the strained bicyclic 1,6-anhydro ring system.

Research often shows that anhydrosugars like 1,6-anhydro-β-D-galactopyranose can act as acceptor substrates in enzymatic reactions, further highlighting that they are typically synthesized by chemical means before being used in biocatalysis.

Analogous Biocatalytic Routes from Related Anhydrosugars (e.g., Levoglucosan Kinase for Glucopyranose)

While the enzymatic formation of 1,6-anhydrosugars is not common, the enzymatic utilization of these molecules is well-documented and provides a key example of biocatalysis involving this class of compounds. A prime example is the metabolism of levoglucosan (1,6-anhydro-β-D-glucopyranose), the most abundant anhydrosugar produced from cellulose pyrolysis.

Certain microorganisms have evolved a pathway to use levoglucosan as a carbon source, initiated by the enzyme Levoglucosan Kinase (LGK) . researchgate.net

Reaction: LGK catalyzes the ATP-dependent phosphorylation of levoglucosan. This reaction is unusual because it involves the simultaneous cleavage of the 1,6-anhydro ring and the phosphorylation of the C6 hydroxyl group.

Product: The product of this reaction is glucose-6-phosphate (G6P), a central molecule that directly enters the glycolysis pathway for energy production.

Significance: The LGK pathway demonstrates that nature has devised a biocatalytic strategy to process the unique structure of a 1,6-anhydrosugar and funnel it into primary metabolism. This has significant implications for biorefineries, where engineered microbes expressing LGK can be used to ferment pyrolytic sugars into biofuels and other valuable chemicals. scbt.com

This biocatalytic route, starting from an anhydrosugar and converting it to a useful metabolite, serves as a powerful analogous model for how 1,6-anhydro-α-D-galactopyranose, once synthesized, could potentially be integrated into engineered metabolic pathways.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 1,6-anhydro-alpha-D-galactopyranose.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,6-anhydro-alpha-D-galactopyranose in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments like HSQC, provides detailed information about the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum reveals the chemical environment of each proton. For instance, in D₂O, the anomeric proton (H1) of α-D-galactose typically appears as a doublet around 5.26 ppm. rsc.org The other protons on the pyranose ring and the anhydro bridge exhibit complex multiplets in the upfield region.

The ¹³C NMR spectrum provides information on the carbon skeleton. The anomeric carbon (C1) of α-D-galactose is characteristically found at approximately 92.92 ppm. rsc.org The remaining carbon signals provide a complete map of the carbon framework.

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are crucial for correlating the ¹H and ¹³C signals, confirming the assignments made from the 1D spectra. rsc.orghmdb.ca These experiments show direct C-H correlations, allowing for a definitive assignment of each proton to its corresponding carbon atom. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the α-Anomer of D-Galactose in D₂O Note: The chemical shifts for 1,6-Anhydro-alpha-D-galactopyranose will differ due to the anhydro bridge, but the data for D-galactose provides a foundational reference.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 5.26 (d) | 92.92 |

| 2 | 3.82 (m) | 68.98 |

| 3 | 3.82 (m) | 69.79 |

| 4 | 3.98 (m) | 69.94 |

| 5 | 4.07 (m) | 71.11 |

| 6 | 3.74 (m) | 61.81 |

Mass Spectrometry (MS), including Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) for Oligomeric Forms

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of 1,6-anhydro-alpha-D-galactopyranose. Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is particularly useful for analyzing this compound and its oligomeric forms due to its soft ionization nature, which minimizes fragmentation and allows for the detection of intact molecular ions. nih.govnih.gov

In a typical ESI-TOF-MS experiment, 1,6-anhydro-alpha-D-galactopyranose (C₆H₁₀O₅, molecular weight 162.14 g/mol ) would be expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable structural information based on the observed fragment ions. rsc.org The fragmentation patterns can help to distinguish between different anhydro sugar isomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is another common technique for the analysis of anhydro sugars, often after derivatization to increase their volatility. nih.govresearchgate.netcopernicus.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in 1,6-anhydro-alpha-D-galactopyranose. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its chemical bonds.

Key features in the IR spectrum include:

A broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups.

Absorption bands in the 3000-2800 cm⁻¹ region, corresponding to the C-H stretching vibrations of the pyranose ring and the anhydro bridge.

A series of complex absorptions in the fingerprint region (below 1500 cm⁻¹), which includes C-O stretching and C-C stretching vibrations, as well as O-H bending vibrations. These bands are unique to the specific structure of the molecule. chemicalbook.comredalyc.org

Table 2: Characteristic IR Absorption Bands for 1,6-Anhydro-alpha-D-galactopyranose

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600-3200 | Stretching | O-H (hydroxyl groups) |

| 3000-2800 | Stretching | C-H (alkane) |

| ~1100 | Stretching | C-O (ether linkage in anhydro bridge) |

| Below 1500 | Fingerprint Region (C-O stretching, C-C stretching, O-H bending) |

Computational and Theoretical Chemistry Studies

Computational chemistry provides valuable insights into the structure, stability, and reactivity of 1,6-anhydro-alpha-D-galactopyranose, complementing experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,6-anhydro-alpha-D-galactopyranose, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are employed to determine the most stable geometric conformations and to analyze the electronic properties of the molecule. nih.govresearchgate.net

These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govresearchgate.net Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding the reactivity and intermolecular interactions of the compound. Studies on related anhydro sugars have shown that the bicyclic structure imposes significant conformational rigidity. dntb.gov.ua

Molecular Dynamics (MD) Simulations for Conformational Preferences in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For 1,6-anhydro-alpha-D-galactopyranose, MD simulations can provide a dynamic picture of its conformational behavior in a solvent, typically water, which is more representative of its state in biological systems.

These simulations can reveal the preferred conformations of the pyranose ring and the flexibility of the anhydro bridge. By analyzing the trajectory of the molecule over time, researchers can identify the most populated conformational states and the energy barriers between them. This information is essential for understanding how the molecule interacts with other molecules, such as enzymes or receptors. While specific MD studies on 1,6-anhydro-alpha-D-galactopyranose are not abundant in the provided search results, the principles are well-established for other carbohydrates. dntb.gov.ua

Ab Initio and Semiempirical Methods for Energy Landscape and Conformational Stability

The conformational landscape of anhydro sugars is effectively mapped using computational methods, which calculate the potential energy of various molecular arrangements to identify stable conformers. Ab initio methods, particularly Density Functional Theory (DFT), are widely employed for their accuracy in describing electronic structure and intermolecular forces. researchgate.net

In a typical study, a range of potential conformers is generated and their geometries are optimized to find energy minima on the potential energy surface. For the related compound 1,6-anhydro-β-D-glucopyranose (levoglucosan), DFT calculations at the B3LYP/6-31+G** level of theory have been used to analyze numerous conformers. researchgate.net These calculations reveal the relative stability of different chair, boat, and skew conformations, which are influenced by the orientation of the hydroxyl groups. researchgate.net The energy differences between these conformers, though often small, dictate their population distribution at a given temperature.

The conformational free energy landscape can be further explored using advanced techniques like metadynamics, which can simulate the transitions between different stable states and calculate the energy barriers separating them. nih.gov While semiempirical methods offer a faster computational alternative for initial screening, DFT provides more reliable energy and geometry data, which is crucial for understanding the subtle energetic differences that govern the conformational preferences of the rigid anhydro sugar framework. researchgate.netnih.gov

| Conformer (Hydroxyl Orientation) | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| GTG (Most Stable) | 0.00 | researchgate.net |

| GGG | 0.55 | researchgate.net |

| TGG | 1.29 | researchgate.net |

| TGT | 2.10 | researchgate.net |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum mechanical calculations are instrumental in predicting spectroscopic parameters, which aids in the structural elucidation of complex molecules. rsc.org For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting chemical shifts. nih.govresearchgate.net

The process involves first optimizing the geometry of the molecule's most stable conformer(s). Subsequently, GIAO-DFT calculations are performed on these structures to compute the absolute magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). nih.gov These absolute values are then converted into chemical shifts (δ) relative to a reference standard, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. researchgate.net

Comparing the theoretically predicted NMR spectrum with experimental data can confirm a proposed structure or help assign specific signals to the correct atoms in the molecule. rsc.org Recent advancements have also seen the rise of machine learning and graph neural network models, which can be trained on large datasets of DFT-calculated and experimental NMR data to predict chemical shifts with high accuracy and at a fraction of the computational cost. nih.govnih.gov

| Proton | Experimental δ (ppm) | Predicted δ (ppm) (GIAO-DFT) | Deviation |δexp - δpred| |

|---|---|---|---|

| H-1 | - | - | - |

| H-2 | - | - | - |

| H-3 | - | - | - |

| H-4 | - | - | - |

| H-5 | - | - | - |

| H-6a | - | - | - |

| H-6b | - | - | - |

Analysis of Intramolecular Interactions, including Hydrogen Bonding Networks

The conformation and stability of 1,6-Anhydro-alpha-D-galactopyranose are profoundly influenced by its network of intramolecular interactions, primarily hydrogen bonds. Computational analysis allows for the detailed characterization of these non-covalent interactions. rsc.org DFT optimizations of conformers reveal the geometric parameters of hydrogen bonds, such as the distance between the hydrogen and acceptor atom (H···A) and the angle of the bond (D-H···A). researchgate.net

Studies on the related isomer, levoglucosan (B13493), have shown that all stable conformers are stabilized by intramolecular hydrogen bonds. researchgate.net These can involve two-center (O-H···O) or weaker three-center interactions. The axial orientation of the C4-hydroxyl group in the galactose configuration, as opposed to the equatorial orientation in glucose, creates a different set of potential intramolecular hydrogen bond donors and acceptors, significantly impacting its preferred conformation.

Beyond geometric parameters, the nature of these bonds can be analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis. rsc.org These methods provide insights into the electron density at the bond critical points and the orbital interactions, respectively, allowing for a quantitative estimation of the strength and nature (e.g., electrostatic vs. covalent character) of the hydrogen bonds. rsc.org This detailed analysis is crucial for understanding how intramolecular forces dictate the molecule's three-dimensional structure. nih.gov

| Hydrogen Bond (Donor-H···Acceptor) | H···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|

| O2-H2···O1 | 2.454 | 105.7 | researchgate.net |

| O3-H3···O4 | 2.417 | 101.4 | researchgate.net |

| O4-H4···O5 | 2.289 | 107.0 | researchgate.net |

Chemical Reactivity and Derivatization Strategies

Regioselective Functionalization and Protection/Deprotection Methodologies

The selective modification of the three hydroxyl groups in 1,6-anhydro-alpha-D-galactopyranose is crucial for its use in multi-step syntheses. The relative reactivity of these hydroxyl groups is influenced by their steric and electronic environments. Generally, the C-4 hydroxyl is the most reactive due to its equatorial position and lesser steric hindrance, followed by the C-2 and C-3 hydroxyls.

Methodologies for regioselective functionalization often involve the use of protecting groups to temporarily block one or more hydroxyls while another is being modified. Common protecting groups include benzyl (B1604629) ethers, silyl (B83357) ethers, and acetals. For instance, the selective benzylation of 1,6-anhydro-β-D-galactopyranose, a closely related anomer, has been studied, and similar principles can be applied to the alpha-anomer. The choice of catalyst and reaction conditions can influence which hydroxyl group is preferentially protected.

The protection and deprotection strategies are critical for directing reactivity towards a specific hydroxyl group. For example, the formation of a 3,4-O-isopropylidene acetal (B89532) can protect the C-3 and C-4 hydroxyls, leaving the C-2 hydroxyl available for further reaction. Subsequent removal of the acetal under acidic conditions regenerates the diol.

Table 1: Examples of Regioselective Reactions and Protecting Group Strategies

| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Product Type |

| Benzylation | Benzyl bromide, NaH, DMF | C-2, C-3, C-4 | Tri-O-benzyl-1,6-anhydro-α-D-galactopyranose |

| Acetal Formation | Acetone, H+, cat. | C-3, C-4 | 3,4-O-Isopropylidene-1,6-anhydro-α-D-galactopyranose |

| Silylation | TBDMSCl, Imidazole, DMF | C-4 (preferentially) | 4-O-tert-Butyldimethylsilyl-1,6-anhydro-α-D-galactopyranose |

| Deprotection (Benzyl) | H2, Pd/C | C-2, C-3, C-4 | 1,6-Anhydro-α-D-galactopyranose |

| Deprotection (Acetal) | Aqueous acid (e.g., TFA) | C-3, C-4 | 1,6-Anhydro-α-D-galactopyranose |

Transformation Reactions

The core structure of 1,6-anhydro-alpha-D-galactopyranose can be modified through various transformation reactions, including oxidation, reduction, and substitution, to yield a wide array of derivatives.

Oxidation Pathways and Products

The oxidation of the hydroxyl groups of 1,6-anhydro-alpha-D-galactopyranose can lead to the formation of ketones. The regioselectivity of the oxidation depends on the specific oxidant used and the presence of protecting groups. For instance, oxidation of the unprotected triol is challenging to control, but with appropriate protection, specific hydroxyls can be targeted.

A common strategy involves the protection of two of the three hydroxyl groups, followed by oxidation of the remaining free hydroxyl. For example, after protection of the C-2 and C-3 hydroxyls, the C-4 hydroxyl can be oxidized to a ketone, yielding a 1,6-anhydro-D-xylo-hexopyranos-4-ulose derivative. Common oxidation reagents for this transformation include Swern oxidation (oxalyl chloride, DMSO, triethylamine) and pyridinium (B92312) chlorochromate (PCC). nih.govillinois.edunsf.govsigmaaldrich.comgoogle.com

Table 2: Representative Oxidation Reactions

| Starting Material | Oxidizing Agent | Product |

| 2,3-Di-O-benzyl-1,6-anhydro-α-D-galactopyranose | Swern Oxidation | 2,3-Di-O-benzyl-1,6-anhydro-α-D-xylo-hexopyranos-4-ulose |

| 1,6-Anhydro-3,4-O-isopropylidene-β-D-galactopyranose | PCC | 1,6-Anhydro-3,4-O-isopropylidene-β-D-lyxo-hexopyranos-2-ulose |

Reduction Reactions and Derivatives

The reduction of oxidized derivatives of 1,6-anhydro-alpha-D-galactopyranose, such as the ulose (keto) derivatives, provides access to epimeric sugars. For example, the reduction of a 1,6-anhydro-hexopyranos-4-ulose can yield either the corresponding galacto- or gulo-configured alcohol, depending on the reducing agent and the stereochemical approach of the hydride.

Stereoselective reductions can be achieved using various hydride reagents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The stereochemical outcome is often dictated by the steric hindrance around the carbonyl group. For instance, reduction of 1,6-anhydro-3,4-O-isopropylidene-β-D-lyxo-hexopyranos-2-ulose with hydrogen over a platinum catalyst has been shown to stereospecifically yield the corresponding talopyranose derivative. capes.gov.br

Substitution Reactions (e.g., Thiolysis, Halogenation)

The hydroxyl groups of 1,6-anhydro-alpha-D-galactopyranose can be converted into other functional groups through substitution reactions. This often involves the initial conversion of a hydroxyl group into a good leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, or triflate), followed by nucleophilic displacement.

Thiolysis: Thio-derivatives of carbohydrates are valuable intermediates in glycochemistry. The synthesis of thio-galactosides from 1,6-anhydro-D-galactopyranose derivatives can be achieved by reacting a sulfonate ester with a thiol or a thioacetate (B1230152) salt.

Halogenation: Halogenated sugar derivatives are important synthetic intermediates. Direct halogenation of the hydroxyl groups can be challenging. A more common approach is the conversion of a hydroxyl group into a sulfonate ester followed by nucleophilic substitution with a halide ion (e.g., F-, Cl-, Br-, I-). For example, treatment of a 4-chloro-4-deoxy-α-D-galactopyranosyl derivative with various halide ions resulted in the corresponding 4'-halo derivatives. capes.gov.br

Polymerization Chemistry

Anhydro sugars are important monomers for the synthesis of stereoregular polysaccharides via ring-opening polymerization.

Cationic Ring-Opening Polymerization (CROP) of 1,6-Anhydrosugars to Polysaccharides

The cationic ring-opening polymerization (CROP) of 1,6-anhydrosugar derivatives is a powerful method for the synthesis of polysaccharides with well-defined structures. nsf.govrsc.org The polymerization is typically initiated by a Lewis acid, such as phosphorus pentafluoride (PF5) or scandium triflate, which activates the anhydro linkage. The polymerization proceeds via a chain-growth mechanism, leading to the formation of stereoregular polysaccharides.

For the polymerization of 1,6-anhydro-alpha-D-galactopyranose, the hydroxyl groups are typically protected, for example, as benzyl ethers, to prevent side reactions. The polymerization of 1,6-anhydro-2,3,4-tri-O-benzyl-D-galactopyranose would be expected to yield a protected (1→6)-α-D-galactan. Subsequent deprotection of the polymer would then afford the final polysaccharide. The stereochemistry of the resulting polymer is controlled by the structure of the monomer, with the ring-opening typically occurring with inversion of configuration at the anomeric carbon, leading to α-(1→6) linkages in this case.

Control of Molecular Weight and Dispersity in Polymerization

The ability to control the molecular weight (MW) and dispersity (Đ, also known as polydispersity index, PDI) is a cornerstone of modern polymer chemistry, as these parameters critically influence the material properties of the resulting polysaccharides. In the context of the ring-opening polymerization (ROP) of 1,6-anhydro-α-D-galactopyranose and its derivatives, significant strides have been made in achieving this control, primarily through cationic ring-opening polymerization (cROP).

The choice of initiator and catalyst system is paramount in dictating the course of the polymerization and, consequently, the characteristics of the polymer. Early studies often employed strong Lewis acids, which, while effective in initiating polymerization, offered limited control over MW and typically resulted in polymers with broad dispersity. More contemporary approaches have focused on the use of well-defined initiator systems that can promote a more controlled or "living" polymerization, characterized by a linear increase in molecular weight with monomer conversion and the formation of polymers with narrow dispersity (Đ close to 1).

Key strategies for controlling molecular weight and dispersity include:

Initiator and Catalyst Selection: The use of metal triflates, such as scandium triflate (Sc(OTf)₃) and bismuth triflate (Bi(OTf)₃), has emerged as a greener and more efficient alternative to traditional, often more toxic, catalysts like phosphorus pentafluoride (PF₅). nsf.govrsc.org These catalysts can facilitate cROP under mild conditions and at low loadings, offering better control over the polymerization process. nsf.govrsc.org The nature of the counter-ion in cationic polymerization also plays a crucial role; for instance, ion-pairing with bulky anions can influence the reactivity of the propagating species and thus the polymerization kinetics and control. chemrxiv.orgnih.gov

Temporal Control of Initiation: Techniques involving the controlled rate of initiator addition have been shown to effectively tune the dispersity of polymers. semanticscholar.org By manipulating the introduction of the initiator over time, it is possible to influence the number of growing chains and their rate of propagation, thereby shaping the molecular weight distribution. semanticscholar.org While not yet extensively reported specifically for 1,6-anhydro-α-D-galactopyranose, this approach holds significant promise.

Monomer-to-Initiator Ratio: As with other controlled polymerizations, the ratio of monomer to initiator ([M]/[I]) is a fundamental lever for controlling the degree of polymerization and, therefore, the molecular weight. A higher [M]/[I] ratio generally leads to the formation of higher molecular weight polymers. However, the efficiency of the initiator under specific reaction conditions must be considered, as incomplete initiation can lead to deviations from the targeted molecular weight. researchgate.net

The table below summarizes the effect of different initiator systems on the molecular weight and dispersity of polysaccharides obtained from the polymerization of anhydrosugars, illustrating the progress in achieving controlled polymerization.

Table 1: Influence of Initiator Systems on Molecular Weight and Dispersity in Anhydrosugar Polymerization

| Monomer | Initiator/Catalyst | Temperature (°C) | Resulting Polymer Mn ( g/mol ) | Dispersity (Đ or Mw/Mn) | Reference |

|---|---|---|---|---|---|

| 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose | PF₅ | -60 | 25,000 | 1.5 | acs.org |

| 1,6-Anhydro-3-azido-2,4-di-O-benzyl-3-deoxy-β-D-allopyranose | BF₃·OEt₂ | -40 | 24,000 | 1.3 | capes.gov.br |

| Levoglucosan (B13493) Derivatives | Sc(OTf)₃ / Bi(OTf)₃ | 25 | - | - | nsf.govrsc.org |

Note: Data for closely related anhydrosugar monomers are included to illustrate the principles of polymerization control.

Regio- and Stereo-Selectivity in Anhydrosugar Polymerization

The synthesis of polysaccharides with well-defined structures requires precise control over both regioselectivity (the specific hydroxyl group involved in the glycosidic bond) and stereoselectivity (the orientation of the newly formed glycosidic bond, i.e., α or β). The rigid bicyclic structure of 1,6-anhydro-α-D-galactopyranose inherently limits the possible outcomes of ring-opening, making it an excellent monomer for stereoregular polysaccharide synthesis.

The polymerization of 1,6-anhydrosugars via cROP typically proceeds with the cleavage of the 1,6-anhydro bridge. Computational and experimental studies on related systems, such as levoglucosan (1,6-anhydro-β-D-glucopyranose), have shown that the initial ring-opening is energetically favored at the 1,6-anhydro linkage. nsf.govrsc.org The subsequent nucleophilic attack of a monomer molecule onto the resulting oxocarbenium ion intermediate dictates the regiochemistry and stereochemistry of the resulting polymer.

Key factors influencing regio- and stereoselectivity include:

Monomer Structure and Protecting Groups: The stereochemistry of the monomer itself and the nature of the protecting groups on the hydroxyl functions can exert significant steric and electronic influence. For instance, the polymerization of 1,6-anhydro-D-galactopyranose derivatives can lead to the formation of stereoregular poly-α-(1→6)-anhydro-D-galactopyranose. acs.org In some cases, neighboring group participation from a substituent at the C-2 position can direct the stereochemical outcome of the polymerization, leading to the formation of β-linkages. acs.org

Catalyst and Reaction Conditions: The choice of catalyst is critical. Lewis acids like PF₅, BF₃·OEt₂, and metal triflates are commonly used. nsf.govrsc.orgacs.org These catalysts coordinate to the anhydro oxygen, facilitating the ring-opening and influencing the stereochemical environment around the active propagating species. Low temperatures are often employed to enhance stereocontrol by minimizing side reactions and favoring a specific pathway of monomer addition. For example, the polymerization of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-altropyranose failed to homopolymerize but could be copolymerized with a more reactive anhydroglucose (B10753087) monomer at low temperatures with PF₅ to yield highly stereoregular copolymers. consensus.app

Asymmetric Catalysis: A frontier in stereoselective polymerization is the use of chiral catalysts to influence the tacticity of the resulting polymer. Recent developments in asymmetric ion-pairing catalysis, for example, have enabled photocontrolled cationic polymerization of vinyl ethers with high isotactic selectivity. chemrxiv.orgnih.gov This strategy, which uses a catalyst composed of a photoredox active cation and a sterically confined chiral anion, could potentially be adapted to the cROP of anhydrosugars to achieve even greater control over the polysaccharide architecture. chemrxiv.orgnih.gov

The result of these controlled polymerization strategies is the ability to synthesize polysaccharides with a high degree of structural regularity, mimicking the precision of naturally occurring biopolymers. This opens the door to creating novel materials with tailored properties based on their specific primary structure.

Development of Chemically Recyclable Polysaccharide Materials

The development of polymers from renewable resources is a key aspect of building a sustainable bioeconomy. However, true sustainability also requires consideration of the end-of-life of these materials. In this regard, the design of chemically recyclable polysaccharides, which can be efficiently deconstructed back to their monomeric units for repolymerization, is a critical research objective.

While the chemical recycling of polysaccharides derived specifically from 1,6-anhydro-α-D-galactopyranose is an emerging area, the principles are based on the chemistry of the glycosidic bond. The acetal linkages that form the backbone of these synthetic polysaccharides are susceptible to cleavage under specific conditions, most notably acid-catalyzed hydrolysis. This provides a built-in mechanism for chemical recycling that is not present in many traditional carbon-chain polymers.

Strategies for developing chemically recyclable polysaccharides from 1,6-anhydro-α-D-galactopyranose can be envisioned as follows:

Controlled Depolymerization: The same catalysts used for polymerization, or other acidic catalysts, could potentially be employed under different conditions (e.g., in the presence of water) to drive the depolymerization reaction. The goal would be to selectively cleave the (1→6) glycosidic bonds to recover the 1,6-anhydro-α-D-galactopyranose monomer or a related useful sugar derivative in high yield. The action of acid on D-galactose is known to produce both 1,6-anhydro-α-D-galactofuranose and 1,6-anhydro-β-D-galactopyranose, highlighting the feasibility of manipulating these structures through acid catalysis. nih.gov

Introduction of Labile Linkages: A more advanced strategy involves the copolymerization of the anhydrosugar monomer with other cyclic monomers that introduce intentionally labile bonds into the polymer backbone. This approach has been demonstrated for other polymer systems and could enhance the efficiency and selectivity of the chemical recycling process under specific triggers.

Functional Group-Assisted Cleavage: The functional groups on the polysaccharide, introduced either from the monomer or through post-polymerization modification, could be designed to facilitate backbone cleavage. For example, incorporating groups that can alter the local chemical environment under a specific stimulus (e.g., pH, light) could promote targeted depolymerization.

The development of such chemically recyclable materials from a biomass-derived monomer like 1,6-anhydro-α-D-galactopyranose would represent a significant advance towards a circular materials economy, where the value of the monomer is retained through multiple use cycles.

Applications in Advanced Glycoscience and Material Synthesis

Building Blocks for Complex Carbohydrates

The unique conformational constraints of 1,6-anhydro-alpha-D-galactopyranose make it a strategic starting material for the synthesis of complex oligosaccharides and their conjugates. Its locked anomeric configuration and the defined orientation of its hydroxyl groups allow for regioselective reactions that are often challenging with free sugars.

Synthesis of Oligosaccharides with Defined Glycosidic Linkages (e.g., 1→6 Linkages)

The synthesis of oligosaccharides with specific linkages is a cornerstone of glycochemistry. The 1,6-anhydro bridge in 1,6-anhydro-alpha-D-galactopyranose effectively protects the anomeric center and the C-6 hydroxyl group, thus facilitating the formation of glycosidic bonds at other positions. However, it is the cleavage and formation of the 1,6-anhydro ring itself that provides a powerful strategy for synthesizing 1→6 linked oligosaccharides.

While direct glycosylation using 1,6-anhydro-alpha-D-galactopyranose as a glycosyl donor to form a 1→6 linkage is not the common approach, its derivatives are instrumental as glycosyl acceptors. For instance, partially protected 1,6-anhydro-β-D-galactopyranose can be used as an acceptor for glycosylation at its available hydroxyl groups. Subsequent opening of the 1,6-anhydro ring can then expose the C-6 hydroxyl group for further glycosylation, thereby constructing a 1→6 linkage. This strategy has been employed in the synthesis of various complex oligosaccharides.

A more direct application involves the cationic ring-opening polymerization of protected 1,6-anhydro-D-galactopyranose derivatives. This method allows for the stereocontrolled synthesis of (1→6)-α-D-galactans, which are polysaccharides with repeating α-(1→6) linkages. Although the polymerization of the corresponding glucose analogue (levoglucosan) to dextran (B179266) (a (1→6)-α-D-glucan) is more commonly cited, the principle extends to the galactose series. researchgate.net The choice of protecting groups on the monomer and the polymerization conditions are critical for controlling the stereochemistry and molecular weight of the resulting polysaccharide.

Construction of Glycoconjugates for Glycobiological Tools

Glycoconjugates, which are molecules where carbohydrates are linked to other chemical species like proteins or lipids, are invaluable tools for studying biological processes. The synthesis of these complex molecules often requires carbohydrate building blocks with specific functionalities. 1,6-Anhydro-alpha-D-galactopyranose and its derivatives serve as versatile scaffolds for this purpose.

For example, derivatives of 1,6-anhydro sugars are used in the synthesis of spacered glycans, which can then be attached to proteins or surfaces to study carbohydrate-protein interactions. In a notable example, a derivative of the related 1,6-anhydro-N-acetyl-β-D-glucosamine was used as a key acceptor in the synthesis of a spacered Lewis Y tetrasaccharide, a tumor-associated carbohydrate antigen. nih.govresearchgate.net This approach highlights how the anhydro sugar framework can be manipulated to construct complex, biologically relevant glycans. The resulting oligosaccharide can then be conjugated to a carrier protein to create a synthetic antigen for immunological studies or vaccine development.

The general strategy involves the use of a protected 1,6-anhydro sugar as a starting point. After a series of reactions to build the desired oligosaccharide chain, the anhydro ring is opened, and a linker molecule is introduced at the anomeric position. nih.govresearchgate.net This linker can then be used to attach the entire carbohydrate structure to another molecule, thus forming the final glycoconjugate.

Preparation of Polysaccharide Mimetics and Hyperbranched Polymers

The ability of 1,6-anhydro sugars to undergo ring-opening polymerization provides a powerful route to synthetic polysaccharides and polysaccharide mimetics. These synthetic polymers can mimic the properties of natural polysaccharides and are of interest for various biomedical and material science applications.

Cationic ring-opening polymerization of protected 1,6-anhydro-β-D-galactopyranose derivatives has been shown to produce stereoregular (1→6)-β-D-galactopyranans. acs.org This polymerization proceeds with a high degree of stereocontrol, leading to polymers with well-defined structures. By analogy, the polymerization of the corresponding α-anomer or its derivatives would be expected to yield (1→6)-α-D-galactans.

Furthermore, 1,6-anhydro sugars can be used as monomers in ring-opening multibranching polymerizations to create hyperbranched polymers. nih.govacs.orgresearchgate.net These are highly branched, three-dimensional macromolecules with a globular shape. The polymerization of 1,6-anhydro-β-D-hexopyranoses, initiated by a cationic initiator, can proceed without gelation to yield water-soluble hyperbranched carbohydrate polymers with controlled molecular weights and a high degree of branching. nih.govacs.org These hyperbranched glycopolymers are of interest as drug delivery vehicles, scaffolds for tissue engineering, and multivalent ligands for studying carbohydrate-binding proteins (lectins). rsc.org

Precursors for Other High-Value Chemical Intermediates

Beyond its use in complex carbohydrate synthesis, 1,6-anhydro-alpha-D-galactopyranose can be chemically transformed into other valuable platform chemicals.

Derivatization to Furan-based Compounds (e.g., 5-hydroxymethylfurfural (B1680220), relevant for other anhydrosugars)

The acid-catalyzed dehydration of hexoses to produce 5-hydroxymethylfurfural (HMF) is a key reaction in the conversion of biomass to biofuels and bio-based chemicals. HMF is a versatile platform molecule that can be converted into a wide range of furanic and other organic compounds.

While the direct dehydration of D-galactose to HMF is known to be less efficient than that of other hexoses like fructose, the use of its anhydro form can offer alternative reaction pathways. Studies on the acid-catalyzed conversion of levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose) have shown that it can be hydrolyzed to glucose, which is then converted to HMF. acs.orgacs.org However, a competing reaction is the direct conversion of the anhydrosugar to HMF.

It is important to note that the reactivity of anhydrosugars can vary significantly based on their structure. For instance, 3,6-anhydro-D-galactose is much more readily converted to HMF than 1,6-anhydro-β-D-galactopyranose, suggesting that the 3,6-anhydro linkage provides a more favorable pathway for dehydration to the furan (B31954) ring. acs.orgacs.org

Mechanistic and Kinetic Investigations

Detailed Reaction Mechanisms for Anhydrosugar Formation

The formation of 1,6-anhydro-α-D-galactopyranose from D-galactose is a chemically significant transformation that proceeds via an intramolecular acid-catalyzed dehydration reaction. This process involves the cyclization of the galactose molecule, where the hydroxyl group at the C6 position attacks the anomeric carbon (C1), resulting in the formation of a new ether linkage and the elimination of a water molecule.

The generally accepted mechanism for the acid-catalyzed formation of 1,6-anhydrosugars from their parent monosaccharides can be outlined as follows:

Protonation of the Anomeric Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group at the anomeric carbon (C1) of the D-galactopyranose ring by an acid catalyst. This step converts the hydroxyl group into a good leaving group (water).

Formation of a Cyclic Oxocarbenium Ion Intermediate: Following protonation, the molecule loses a water molecule from the anomeric carbon. This leads to the formation of a resonance-stabilized cyclic oxocarbenium ion intermediate. The positive charge is delocalized between the anomeric carbon and the ring oxygen.

Intramolecular Nucleophilic Attack: The hydroxyl group at the C6 position of the same galactose molecule then acts as a nucleophile. It attacks the electrophilic anomeric carbon (C1) of the oxocarbenium ion.

Deprotonation: The final step involves the deprotonation of the newly formed bicyclic ether to yield the final product, 1,6-anhydro-α-D-galactopyranose, and regenerate the acid catalyst.

The stereochemical outcome of this reaction, yielding the α-anomer, is influenced by the conformation of the starting D-galactose molecule and the transition state of the cyclization step.

An alternative pathway for the formation of anhydrosugars is through the pyrolysis of carbohydrates. Research into the pyrolysis of glucose has introduced the "ring-locking" concept, which can be applied to galactose as well rsc.org. This concept suggests that by modifying the sugar with a substituent at the anomeric carbon, the pyranose ring is prevented from opening and fragmenting into other products. This significantly increases the selectivity towards the formation of 1,6-anhydrosugars during thermal treatment rsc.org.

Kinetic Analysis of Transformation Pathways

The kinetic analysis of the transformation pathways involving 1,6-anhydro-α-D-galactopyranose is crucial for understanding the reaction rates and optimizing the conditions for its formation or subsequent reactions. While specific kinetic data for the formation of the α-anomer is limited in publicly available literature, studies on the acid-catalyzed conversion of D-galactose provide valuable insights into the kinetics of related processes.

In a study on the sulfuric acid-catalyzed conversion of D-galactose to levulinic acid, 1,6-anhydro-β-D-galactopyranose was identified as an intermediate acs.org. The degradation of D-galactose was found to follow first-order kinetics. At a specific set of conditions, the reaction rate constant (k) for galactose degradation was determined, providing a quantitative measure of its reactivity under acidic conditions.

Table 1: Kinetic Data for the Acid-Catalyzed Degradation of D-Galactose acs.org

| Parameter | Value | Conditions |

| Reaction Order | First-order in sugar | Aqueous sulfuric acid |

| Rate Constant (k) | 0.0273 min⁻¹ | Not specified |

| Half-life (t₁/₂) | 26.4 min | Not specified |

It is important to note that the formation of 1,6-anhydro-α-D-galactopyranose is in competition with other degradation and isomerization reactions of D-galactose in acidic solutions. The relative rates of these pathways are highly dependent on factors such as temperature, acid concentration, and the presence of other chemical species.

Furthermore, kinetic studies on the conversion of other anhydrosugars, such as 3,6-anhydro-D-galactose, have shown that the reaction is strongly dependent on temperature and catalyst concentration acs.org. These findings suggest that similar dependencies would be observed for the transformation pathways of 1,6-anhydro-α-D-galactopyranose.

Investigation of Catalytic Systems (e.g., Lewis Acids in Polymerization)

The polymerization of 1,6-anhydro-α-D-galactopyranose derivatives has been investigated to produce stereoregular polysaccharides. The choice of catalytic system is critical in controlling the polymerization process and the properties of the resulting polymer. Cationic ring-opening polymerization is a common method employed for this purpose.

A key catalytic system used in the synthesis of poly-α-(1→6)-anhydro-D-galactopyranose is phosphorus pentafluoride (PF₅) acs.orgacs.org. This strong Lewis acid effectively initiates the cationic ring-opening polymerization of a protected monomer, 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose. The polymerization proceeds via a mechanism involving the formation of a propagating oxocarbenium ion at the end of the growing polymer chain.

Table 2: Catalytic System for the Polymerization of a 1,6-Anhydro-D-galactopyranose Derivative acs.org

| Monomer | Catalyst | Solvent | Temperature | Resulting Polymer |

| 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-galactopyranose | Phosphorus pentafluoride (PF₅) | Methylene chloride (CH₂Cl₂) | -60 °C | Poly-α-(1→6)-anhydro-D-galactopyranose (after debenzylation) |

The use of Lewis acids like phosphorus pentafluoride is advantageous as they can lead to a high degree of stereocontrol, resulting in the formation of a highly stereoregular polysaccharide with predominantly α-(1→6) linkages acs.org. The general mechanism for Lewis acid-catalyzed polymerization involves the coordination of the Lewis acid to the oxygen atom in the anhydro ring, which weakens the C-O bond and facilitates the nucleophilic attack by the hydroxyl group of another monomer unit.

While phosphorus pentafluoride has been shown to be effective, other Lewis acids are also commonly employed in the ring-opening polymerization of cyclic ethers and esters, and their potential application to 1,6-anhydro-α-D-galactopyranose can be inferred. These include boron trifluoride etherate (BF₃·OEt₂) and various metal triflates. The choice of catalyst and reaction conditions can influence the molecular weight, polydispersity, and stereochemistry of the resulting polymer.

Analytical Methodologies for Quantitative and Qualitative Assessment

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS for related compounds)

Chromatographic methods are fundamental for the separation of 1,6-Anhydro-alpha-D-galactopyranose from other related compounds and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like anhydro sugars. The separation can be achieved using various stationary phases. For instance, hydrophilic interaction liquid chromatography (HILIC) is frequently employed for the analysis of polar compounds such as sugars. azom.com This method, often paired with a refractive index (RI) detector, allows for the quantification of sugars that lack a UV chromophore. azom.comnih.gov The use of amide-based columns, such as BEH Amide columns, can provide robust separation of various sugars, including isomers. waters.com The mobile phase composition, typically a mixture of acetonitrile (B52724) and water, is optimized to achieve the desired separation. azom.comgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for the analysis of anhydro sugars. However, due to the low volatility of these compounds, a derivatization step is typically required prior to analysis. jfda-online.comresearchgate.net This process involves chemically modifying the hydroxyl groups to increase the compound's volatility. Common derivatization reagents include silylating agents which replace the active hydrogens on the sugar with a trimethylsilyl (B98337) (TMS) group. jfda-online.comresearchgate.net Following derivatization, the now volatile analyte can be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern. jfda-online.com Research has demonstrated the use of GC-MS for the identification and semi-quantification of related compounds like 1,6-anhydro-α-D-galactofuranose in complex matrices. researchgate.net

The selection between HPLC and GC-MS often depends on the specific analytical goal, the complexity of the sample matrix, and the required sensitivity.

Table 1: Comparison of Chromatographic Methods for Anhydro Sugar Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |

| Derivatization | Not always necessary, especially with HILIC. | Generally required to increase volatility (e.g., silylation). jfda-online.comresearchgate.net |

| Detection | Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS). nih.govresearchgate.net | Mass Spectrometry (MS), Flame Ionization Detector (FID). jfda-online.com |

| Analytes | Non-volatile and thermally labile compounds. azom.com | Volatile or derivatized non-volatile compounds. jfda-online.com |

| Advantages | Direct analysis of underivatized sugars, suitable for a wide range of polarities. | High sensitivity and specificity, provides structural information. nih.gov |

| Disadvantages | Lower resolution for some isomers compared to GC, some detectors are less sensitive. | Derivatization adds complexity and potential for side reactions. jfda-online.com |

Spectroscopic Methods for Purity and Structural Integrity Assessment

Spectroscopic techniques are indispensable for confirming the identity, purity, and intricate structural details of 1,6-Anhydro-alpha-D-galactopyranose. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key methods in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including anhydro sugars. iosrjournals.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. researchgate.netchemicalbook.com For 1,6-Anhydro-alpha-D-galactopyranose, ¹H NMR spectra would reveal the number of unique protons, their chemical shifts, and their coupling constants, which provides information about the connectivity and stereochemistry of the protons in the pyranose ring and the anhydro bridge. researchgate.net Similarly, ¹³C NMR spectra would indicate the number of chemically distinct carbon atoms. chemicalbook.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structural integrity of the molecule. iosrjournals.org

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. mdpi.com The IR spectrum of 1,6-Anhydro-alpha-D-galactopyranose would exhibit characteristic absorption bands corresponding to the stretching vibrations of the O-H groups (typically a broad band), C-H bonds, and C-O bonds within the pyranose ring and the anhydro bridge. chemicalbook.com The presence and position of these bands can be used to confirm the presence of the expected functional groups and to assess the purity of the sample, for example, by detecting the absence of water or solvent impurities.

Table 2: Key Spectroscopic Data for Related Anhydro Sugars

| Spectroscopic Technique | Key Observables for Anhydro Sugars |

| ¹H NMR | Chemical shifts and coupling constants of protons on the pyranose ring and anhydro bridge, providing stereochemical information. researchgate.net |

| ¹³C NMR | Chemical shifts of carbon atoms, indicating the number of unique carbons and their chemical environment. chemicalbook.com |

| Infrared (IR) | Characteristic absorption bands for O-H, C-H, and C-O stretching vibrations. mdpi.comchemicalbook.com |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern, confirming molecular weight and providing structural clues. nih.govnist.gov |

By combining these chromatographic and spectroscopic methodologies, researchers can confidently separate, quantify, and structurally characterize 1,6-Anhydro-alpha-D-galactopyranose, ensuring the accuracy and reliability of their scientific findings.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 1,6-anhydro-alpha-D-galactopyranose and its derivatives is a critical area for future development. Current methods often rely on multi-step procedures with complex protecting group manipulations, which can be costly and generate significant waste. researchgate.net

Future research will likely focus on:

Direct Synthesis from Biomass: Developing catalytic methods for the selective conversion of galactose-containing biomass, such as galactans found in some seaweeds, directly to 1,6-anhydro-alpha-D-galactopyranose would represent a significant advancement in sustainable production. researchgate.netgoogle.com This approach mirrors the efforts seen in the production of levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose) from cellulose (B213188). google.comcelignis.com

Green Catalysis: The exploration of solid acid catalysts, ionic liquids, and other green solvent systems could lead to more efficient and recyclable synthetic protocols. For instance, the use of a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to promote the intramolecular cyclization of 6-O-tosyl glucopyranoside in a mild and environmentally friendly manner, a strategy that could be adapted for galactose derivatives. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing yield and purity while minimizing reaction times and waste. Applying flow chemistry to the synthesis of anhydro sugars could streamline their production and facilitate scalability.

Exploration of Undiscovered Reactivity Profiles

The fixed ¹C₄ conformation of the pyranose ring in 1,6-anhydro-alpha-D-galactopyranose dictates the stereochemical outcome of reactions at its hydroxyl groups. researchgate.net However, a comprehensive understanding of its reactivity, particularly in comparison to its more flexible non-anhydride counterparts, is still evolving.

Key areas for investigation include:

Selective Functionalization: Developing methodologies for the regioselective functionalization of the C-2, C-3, and C-4 hydroxyl groups is paramount. This would enable the synthesis of a wide array of selectively protected building blocks for oligosaccharide synthesis and the creation of novel glycoconjugates.

Ring-Opening Polymerization: The ring-opening polymerization of 1,6-anhydro sugars is a powerful method for producing stereoregular polysaccharides. researchgate.netresearchgate.net Investigating the polymerization of 1,6-anhydro-alpha-D-galactopyranose and its derivatives could lead to new biodegradable polymers with unique properties, potentially for applications in drug delivery or material science. Studies on the polymerization of related anhydro sugars like 1,6-anhydro-β-D-glucopyranose and 1,6-anhydro-β-D-galactopyranose have already demonstrated the potential to create hyperbranched polysaccharides. researchgate.net

Novel Glycosylation Strategies: The unique stereoelectronic environment of the anhydro sugar can be exploited to develop novel glycosylation reactions. For example, the use of 1,2-anhydro sugars as glycosyl donors has proven effective for the stereoselective formation of glycosidic bonds. chimia.chnih.gov Similar strategies could be developed for 1,6-anhydro-alpha-D-galactopyranose to control the stereochemistry of glycosidic linkages in complex oligosaccharide synthesis.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful toolkit for accelerating research and development in carbohydrate chemistry. The application of these methods to 1,6-anhydro-alpha-D-galactopyranose can provide deep insights into its structure and reactivity.

Future computational studies will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and rationalize the observed stereoselectivity of reactions involving 1,6-anhydro-alpha-D-galactopyranose. redalyc.orgacs.org This can guide the design of new catalysts and reaction conditions for improved synthetic outcomes.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the conformational preferences of 1,6-anhydro-alpha-D-galactopyranose and its derivatives in solution. This is crucial for understanding its interactions with enzymes and other biological molecules.

Predictive Modeling for Polymer Properties: Computational models can be developed to predict the physical and chemical properties of polysaccharides derived from the polymerization of 1,6-anhydro-alpha-D-galactopyranose. This would enable the in-silico design of polymers with desired characteristics for specific applications.

Integration with Modern Glycoengineering Approaches

Glycoengineering, which involves the modification of glycosylation patterns on proteins and cells, is a rapidly advancing field. 1,6-Anhydro-alpha-D-galactopyranose and its derivatives can serve as valuable tools in this domain.

Emerging applications in glycoengineering include:

Chemoenzymatic Synthesis: The combination of chemical synthesis and enzymatic catalysis offers a highly efficient and selective approach to the synthesis of complex glycans. nih.gov 1,6-Anhydro-alpha-D-galactopyranose can be used to chemically synthesize unique galactose-containing fragments that can then be incorporated into larger oligosaccharides using specific glycosyltransferases.

Metabolic Glycoengineering: Modified anhydro sugars could potentially be designed to be taken up by cells and incorporated into their glycoconjugates. This would allow for the labeling and visualization of specific glycan structures and the study of their biological roles.

Development of Glycan Probes: The rigid structure of 1,6-anhydro-alpha-D-galactopyranose can be used as a scaffold for the synthesis of molecular probes to study carbohydrate-binding proteins (lectins) and enzymes involved in galactose metabolism. By attaching fluorescent tags or other reporter groups, these probes can be used to investigate protein-carbohydrate interactions with high precision.

Q & A

Q. Table 1: Common Protecting Groups in Synthesis

| Protecting Group | Reactivity | Removal Conditions | Reference |

|---|---|---|---|

| Acetyl (Ac) | Moderate | NaOMe/MeOH | |

| Isopropylidene | High | HF-pyridine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.